2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound contains several functional groups including a benzamide group, a sulfonyl group, and a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and agrochemicals to adjust the steric and electronic properties of a lead compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to have significant electronegativity .Scientific Research Applications
Herbicidal Applications
Compounds similar to the queried chemical structure, particularly those featuring difluoromethyl, trifluoromethyl, and sulfonylurea groups, have been explored for their herbicidal properties. A study highlighted the synthesis of new fluoro intermediates for herbicidal sulfonylureas, revealing that certain derivatives exhibit selective herbicidal activity in crops like wheat and cotton, depending on the combination of fluoromethyl-triazines and difluoromethyl-benzenesulfonamide moieties (Hamprecht et al., 1999).
Antimicrobial and Insecticidal Properties
Another area of research involves the synthesis and evaluation of sulfonamide and sulfinyl derivatives, including triazolopyridines and pyrimidines, for antimicrobial activity. For instance, compounds synthesized from 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives showed potential antimicrobial properties, indicating the utility of these structures in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Synthesis and Characterization of Novel Compounds
Research also extends to the synthesis of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating the versatility of these compounds in generating bioactive molecules with potential applications in agriculture and medicine due to their antifungal and insecticidal activities (Xu et al., 2017).
Material Science Applications
The chemical framework of the queried compound suggests potential utility in material science, exemplified by the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrate high thermal stability, mechanical strength, and low dielectric constants, making them suitable for high-performance material applications (Liu et al., 2013).
Mechanism of Action
Target of action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and drugs . They can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of action
Without specific information, it’s hard to determine the exact mode of action. The trifluoromethyl group is known to have significant electronegativity, which can influence the compound’s interactions with its targets .
Biochemical pathways
Compounds with similar structures have been used in the synthesis of fused 3-trifluoromethyl-1,2,4-triazoles .
Pharmacokinetics
The trifluoromethyl group can change the solubility of molecules, which could potentially affect the compound’s absorption, distribution, metabolism, and excretion .
Result of action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and drugs, suggesting that they may have therapeutic effects .
Action environment
The trifluoromethyl group can change the solubility of molecules, which could potentially affect the compound’s stability and efficacy in different environments .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N4O3S/c17-15(18)29(27,28)11-4-2-1-3-10(11)14(26)22-8-13-24-23-12-7-9(16(19,20)21)5-6-25(12)13/h1-4,9,15H,5-8H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNXDJSQNEUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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